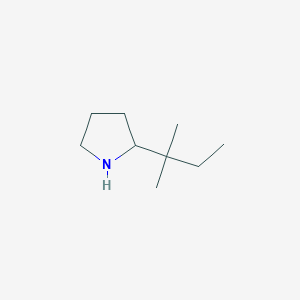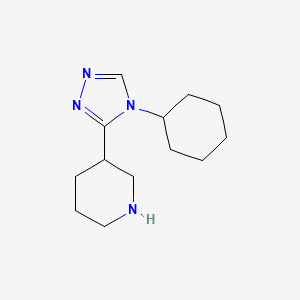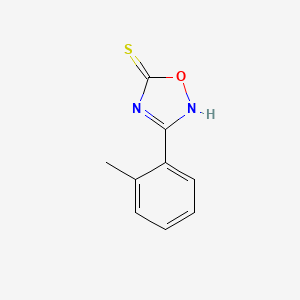
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The compound’s class or family, and its role or use in chemistry or industry might also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, optical activity, etc.Scientific Research Applications
Antibacterial Activity :
- 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol derivatives have been studied for their potential in combating various bacterial strains. Compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, similar in structure to 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol, exhibited notable antibacterial activity against a range of bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Corrosion Inhibition :
- This compound and its derivatives have been explored for their effectiveness in inhibiting corrosion, particularly in metals like mild steel. Research indicates that 1,3,4-oxadiazole derivatives demonstrate significant corrosion inhibition properties in sulphuric acid environments, suggesting their potential as protective agents in industrial applications (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Hemolytic Activity :
- Various derivatives of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol have been synthesized and assessed for their antimicrobial efficacy. These compounds have shown activity against selected microbial species and have been evaluated for hemolytic activity as well, indicating their potential in the field of medicinal chemistry (Gul et al., 2017).
Pharmacological Potential :
- Research has been conducted on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including their roles in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This highlights the compound's versatility in various therapeutic domains (Faheem, 2018).
Antibacterial Effect of Quaternary Ammonium Salts :
- Novel 5-phenyl-1,3,4-oxadiazole-2-thiol analogues have been shown to possess potent antimicrobial effects against common pathogens. This suggests their utility in developing new antimicrobial agents for clinical or agricultural use (Xie et al., 2017).
Anticancer Evaluation :
- Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their anticancer activity against various human cancer cell lines. These compounds have demonstrated good to moderate activity, underscoring their potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Green Chemistry Synthesis :
- Research into the synthesis of 1,3,4-oxadiazole derivatives has focused on green chemistry approaches, emphasizing environmentally friendly procedures. These synthesized compounds have shown promising antimicrobial and antioxidant properties, indicating their applicability in various health-related fields (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, etc., and recommending appropriate safety measures for handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, etc.
properties
IUPAC Name |
3-(2-methylphenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBANGTRRDIKOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)
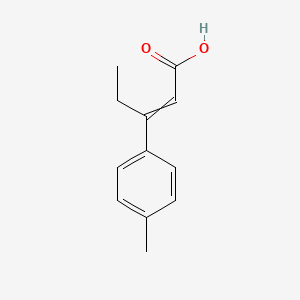
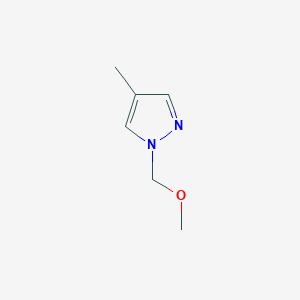
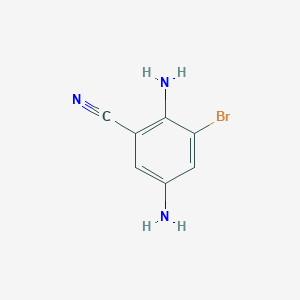
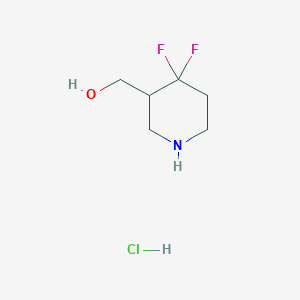
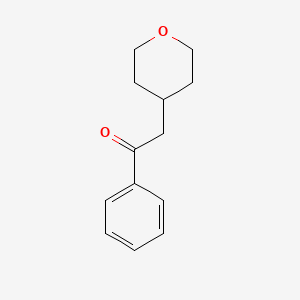
![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428812.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)
![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)

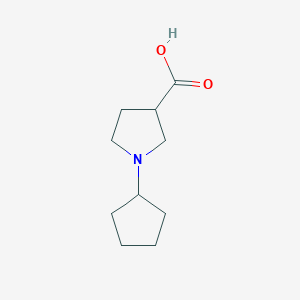
![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)
